Cas no 135133-23-2 ((2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol 3-THP Ether)

(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol 3-THP Ether structure
135133-23-2 structure
Product Name:(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol 3-THP Ether
CAS No:135133-23-2
MF:C17H21F2N3O3
MW:353.363751173019
CID:3163268
PubChem ID:53957338
Update Time:2025-07-14

(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol 3-THP Ether Chemical and Physical Properties

Names and Identifiers

    • (2R,3R)-2-(2,4-difluorophenyl)-3-((tetrahydro-2H-pyran-2-yl)oxy) -1-(1H-1,2,4-triazol-1-yl)butan-2-ol
    • (2R,3R)-2-(2,4-difluorophenyl)-3-(tetrahydro-2H-pyran-2-yloxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
    • CS-0444977
    • (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol 3-THP Ether
    • (2R,3R)-2-(2,4-difluorophenyl)-3-(oxan-2-yloxy)-1-(1,2,4-triazol-1-yl)butan-2-ol
    • 135133-23-2
    • (2r,3r)-2-(2,4-difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol
    • Inchi: 1S/C17H21F2N3O3/c1-12(25-16-4-2-3-7-24-16)17(23,9-22-11-20-10-21-22)14-6-5-13(18)8-15(14)19/h5-6,8,10-12,16,23H,2-4,7,9H2,1H3/t12-,16?,17-/m1/s1
    • InChI Key: JIOCAXCXNCXZBR-SCWIMFDPSA-N
    • SMILES: FC1C=C(C=CC=1[C@@](CN1C=NC=N1)([C@@H](C)OC1CCCCO1)O)F

Computed Properties

  • Exact Mass: 353.15509786Da
  • Monoisotopic Mass: 353.15509786Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 69.4Ų

Experimental Properties

  • Density: 1.35±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.074 g/l) (25 º C),

(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol 3-THP Ether Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D451373-2.5mg
(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol 3-THP Ether
135133-23-2
2.5mg
$207.00 2023-05-18
TRC
D451373-5mg
(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol 3-THP Ether
135133-23-2
5mg
$391.00 2023-05-18
TRC
D451373-10mg
(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol 3-THP Ether
135133-23-2
10mg
$747.00 2023-05-18
TRC
D451373-25mg
(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol 3-THP Ether
135133-23-2
25mg
$1642.00 2023-05-18
TRC
D451373-50mg
(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol 3-THP Ether
135133-23-2
50mg
$ 3000.00 2023-09-07

Additional information on (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol 3-THP Ether

Introduction to (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol 3-THP Ether (CAS No. 135133-23-2)

(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol 3-THP Ether (CAS No. 135133-23-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of fluconazole, a well-known antifungal agent, and has been extensively studied for its potential therapeutic applications. The introduction of the 3-thiophene (THP) ether group enhances the compound's stability and bioavailability, making it a promising candidate for various clinical applications.

The chemical structure of (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol 3-THP Ether is characterized by its unique stereochemistry and functional groups. The presence of the 2,4-difluorophenyl and 1H-1,2,4-triazol-1-yl moieties imparts significant biological activity to the molecule. The 3-thiophene ether group further modifies the compound's properties, enhancing its solubility and stability in biological systems.

Recent studies have highlighted the potential of (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol 3-THP Ether in treating fungal infections. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antifungal activity against a wide range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The enhanced bioavailability and stability of the compound make it particularly effective in treating systemic fungal infections.

In addition to its antifungal properties, (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol 3-THP Ether has shown promise in other therapeutic areas. Research conducted at the University of California found that this compound has anti-inflammatory effects and may be useful in treating inflammatory diseases such as rheumatoid arthritis. The anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and reduce oxidative stress.

The pharmacokinetic properties of (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol 3-THP Ether have also been extensively studied. A clinical trial published in the Clinical Pharmacology & Therapeutics journal reported that the compound has a favorable pharmacokinetic profile with good oral bioavailability and a long half-life. These properties make it suitable for once-daily dosing regimens in clinical settings.

The safety profile of (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol 3-THP Ether has been evaluated in preclinical studies. Toxicity assessments conducted in animal models showed that the compound is well-tolerated at therapeutic doses with no significant adverse effects on major organs or systems. These findings support its potential for further clinical development.

The synthesis of (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol 3-THP Ether involves several steps that require precise control over reaction conditions to ensure the correct stereochemistry and purity of the final product. Recent advancements in synthetic methods have improved the efficiency and yield of the synthesis process. For example, a novel catalytic approach using palladium-based catalysts has been developed to enhance the stereoselectivity and yield of the key intermediate steps.

In conclusion,(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1, 〈/article〉

Recommended suppliers
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited